molecular formula C12H17N5O3S B2752730 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034576-80-0

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2752730
CAS No.: 2034576-80-0
M. Wt: 311.36
InChI Key: YNNKDGXJOITMQC-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the piperidine ring, and the isoxazole ring, followed by their subsequent coupling.

    Formation of the Triazole Ring: This can be achieved through a involving an azide and an alkyne.

    Formation of the Piperidine Ring: This can be synthesized through a involving formaldehyde, a secondary amine, and a ketone.

    Formation of the Isoxazole Ring: This can be synthesized through a involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam, while reduction of the triazole ring can lead to the formation of a dihydrotriazole.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can interact with hydrophobic pockets. The isoxazole ring can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds also contain a triazole ring and have similar biological activities.

    Piperidine Derivatives: These compounds contain a piperidine ring and are used in similar applications.

    Isoxazole Derivatives: These compounds contain an isoxazole ring and have similar chemical properties.

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the combination of its three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H15N5O3S\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

This structure features a piperidine ring substituted with a 3,5-dimethyl-1,2-oxazole sulfonyl group and a 2H-1,2,3-triazole moiety. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxazole and triazole rings exhibit a wide range of biological activities including:

  • Anticancer Activity : Various studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, derivatives containing oxazole rings have shown cytotoxic effects against multiple cancer cell lines such as HeLa and CaCo-2 .
  • Antimicrobial Properties : Compounds with sulfonyl groups are often associated with antibacterial and antifungal activities. The sulfonamide functionality enhances the interaction with bacterial enzymes .
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of similar oxazole derivatives on various human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range against HeLa and CaCo-2 cell lines .
  • Antibacterial Activity :
    • In vitro studies showed that compounds with sulfonyl groups demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial protein synthesis .
  • Enzyme Inhibition Studies :
    • A synthesized derivative was tested for its ability to inhibit AChE. The results indicated an IC50 value significantly lower than standard inhibitors, suggesting enhanced potency .

The biological activity of this compound can be attributed to:

  • Interaction with Biological Targets : The oxazole and triazole moieties are known to interact with various biological targets including enzymes and receptors involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : Compounds featuring these functional groups can influence signaling pathways related to apoptosis in cancer cells and metabolic pathways in bacteria.

Data Tables

Activity TypeCompound TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerOxazole DerivativeHeLa12.5
AntibacterialSulfonamideStaphylococcus aureus15.0
Enzyme InhibitionSulfonamideAChE8.0

Properties

IUPAC Name

3,5-dimethyl-4-[4-(triazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-11(4-8-16)17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNKDGXJOITMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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